molecular formula C22H23FN2O2 B11167023 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

Cat. No.: B11167023
M. Wt: 366.4 g/mol
InChI Key: HKKSMCCALGLWFO-UHFFFAOYSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a dihydroisoquinoline moiety with a pyrrolidinone ring, linked by a carbonyl group and a fluorophenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Moiety: This step involves the cyclization of a suitable precursor, such as a phenylethylamine derivative, under acidic conditions to form the dihydroisoquinoline ring.

    Introduction of the Carbonyl Group: The dihydroisoquinoline intermediate is then reacted with a carbonylating agent, such as phosgene or a similar reagent, to introduce the carbonyl group.

    Formation of the Pyrrolidinone Ring: The final step involves the reaction of the carbonylated dihydroisoquinoline with a pyrrolidinone precursor, such as 2-pyrrolidinone, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline: This compound features a similar dihydroisoquinoline moiety but with a sulfonyl group instead of a carbonyl group.

    Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate: This compound has an ethyl ester group attached to the dihydroisoquinoline ring.

Uniqueness

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one is unique due to its combination of a dihydroisoquinoline moiety with a pyrrolidinone ring and a fluorophenyl ethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C22H23FN2O2/c23-20-7-5-16(6-8-20)9-11-24-15-19(13-21(24)26)22(27)25-12-10-17-3-1-2-4-18(17)14-25/h1-8,19H,9-15H2

InChI Key

HKKSMCCALGLWFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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